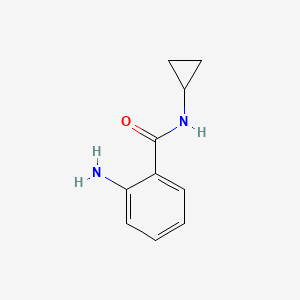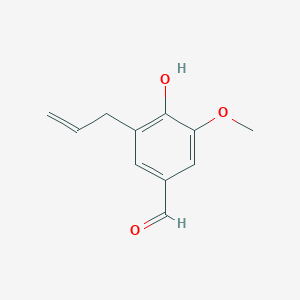
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Descripción general
Descripción
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Homologation and Synthesis
- 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde can be used in the homologation process of benzaldehydes. An example includes the synthesis of Navenone B, an alarm pheromone of the mollusk Navanax inermis, through a four- and eight-carbon homologation process involving benzaldehydes (Dabdoub, 2012).
- It also finds application in the synthesis of complex molecular structures like 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the versatility of such compounds in synthetic organic chemistry (Banerjee, 2013).
Catalysis and Reaction Mechanisms
- This compound plays a significant role in the field of catalysis, especially in reactions like the allylation of aldehydes with allyl bromides and zinc, induced by pyridinium perchlorates. This showcases its potential in facilitating and influencing chemical reactions (Maeda, 1992).
Conversion in Essential Oil Processing
- It has applications in the processing of essential oils, where allylbenzenes from essential oils are converted into benzaldehydes. This includes a "green" reaction pathway involving solventless alkene group isomerization and subsequent oxidation, illustrating its role in environmentally friendly chemical processes (Luu, 2009).
Nonlinear Optics and Material Science
- The compound is significant in material science, particularly in the growth and study of nonlinear optical crystals like MHBA (3-methoxy-4-hydroxy-benzaldehyde). This has applications in areas such as second harmonic generation, highlighting its importance in advanced optical technologies (Salary, 1999).
Atmospheric Chemistry
- It is also relevant in atmospheric chemistry, as seen in studies like the heterogeneous reaction of coniferyl alcohol with NO3 radicals, where this compound derivatives are identified as reaction products, contributing to our understanding of atmospheric chemical processes (Liu, 2017).
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of Schiff bases . .
Result of Action
Some studies suggest that related compounds may exhibit antimicrobial activity , but it is unclear whether this applies to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. More research is needed to determine the specific effects of this compound at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff bases when it reacts with hydrazides . These interactions are crucial as they can lead to the formation of new compounds with potential biological activities. The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of certain proteins by interacting with specific enzymes . These interactions can lead to changes in cellular behavior, such as altered growth rates or metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound can form reversible hemiketals with certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to certain environmental factors . These changes can impact its efficacy and the outcomes of biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or altered physiological responses . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Propiedades
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXTTPJTDSRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364184 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20240-58-8 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)
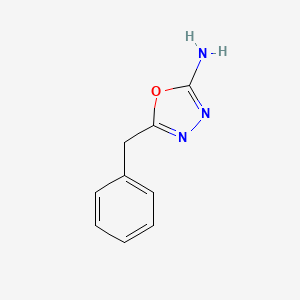
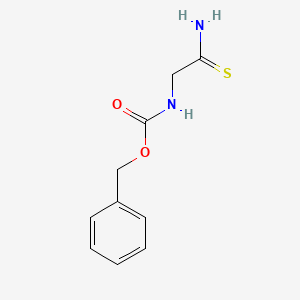

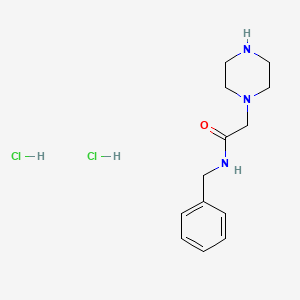

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)



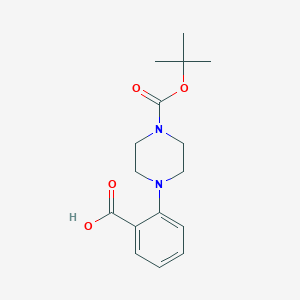
![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
